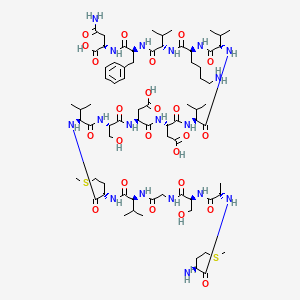
S3 Fragment
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The S3 Fragment is a biologically active peptide featuring the amino-terminal phosphorylation site unique to Xenopus ADF/cofilin. This site is the target of LIM kinase (LIMK) phosphorylation. LIMK1, a pivotal regulator of the actin cytoskeleton, phosphorylates ADF/cofilin at serine-3, leading to its inactivation. As a segment of the S3 peptide harboring the serine-3 sequence, this fragment serves as a widely recognized competitive inhibitor of LIMK1 .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of the S3 Fragment involves the solid-phase peptide synthesis (SPPS) method. This method allows for the sequential addition of amino acids to a growing peptide chain anchored to an insoluble resin. The process typically involves the following steps:
Resin Loading: The first amino acid is attached to the resin.
Deprotection: The protecting group on the amino acid is removed.
Coupling: The next amino acid is added and coupled to the growing chain.
Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is achieved.
Cleavage: The peptide is cleaved from the resin and purified.
Industrial Production Methods
Industrial production of the this compound follows similar principles but on a larger scale. Automated peptide synthesizers are often used to streamline the process. The use of high-performance liquid chromatography (HPLC) ensures the purity of the final product. The peptide is then lyophilized for storage and distribution .
Analyse Chemischer Reaktionen
Types of Reactions
The S3 Fragment undergoes several types of chemical reactions, including:
Phosphorylation: The primary reaction involving the this compound is phosphorylation at the serine-3 site by LIM kinase.
Dephosphorylation: The reverse reaction, where the phosphate group is removed, can also occur under specific conditions.
Common Reagents and Conditions
Phosphorylation: This reaction typically requires ATP as a phosphate donor and the presence of LIM kinase.
Dephosphorylation: This reaction requires phosphatases that can remove the phosphate group from serine-3.
Major Products
The major product of the phosphorylation reaction is the phosphorylated form of the this compound, which is inactive in terms of actin depolymerization. The dephosphorylated form is the active form that can bind to actin and promote its depolymerization .
Wissenschaftliche Forschungsanwendungen
The S3 Fragment has a wide range of applications in scientific research:
Chemistry: It is used as a model peptide to study phosphorylation and dephosphorylation reactions.
Biology: The this compound is used to investigate the regulation of the actin cytoskeleton and cell motility.
Medicine: It serves as a tool to study diseases related to actin cytoskeleton dysregulation, such as cancer and neurodegenerative disorders.
Wirkmechanismus
The S3 Fragment exerts its effects by acting as a competitive inhibitor of LIM kinase. When phosphorylated by LIM kinase at the serine-3 site, the this compound becomes inactive and cannot bind to actin. This phosphorylation event is crucial for regulating the actin cytoskeleton. The molecular target of the this compound is the serine-3 site on ADF/cofilin, and the pathway involved is the LIM kinase signaling pathway .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
ADF/Cofilin: The full-length protein that includes the S3 Fragment sequence.
Phosphorylated ADF/Cofilin: The phosphorylated form of ADF/cofilin, which is inactive.
Other LIM Kinase Inhibitors: Compounds that inhibit LIM kinase activity but may not target the serine-3 site specifically.
Uniqueness
The this compound is unique in its ability to specifically inhibit LIM kinase by targeting the serine-3 site on ADF/cofilin. This specificity makes it a valuable tool for studying the regulation of the actin cytoskeleton and developing targeted therapies .
Eigenschaften
Molekularformel |
C73H120N18O24S2 |
|---|---|
Molekulargewicht |
1698.0 g/mol |
IUPAC-Name |
(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-4-methylsulfanylbutanoyl]amino]propanoyl]amino]-3-hydroxypropanoyl]amino]acetyl]amino]-3-methylbutanoyl]amino]-4-methylsulfanylbutanoyl]amino]-3-methylbutanoyl]amino]-3-hydroxypropanoyl]amino]-3-carboxypropanoyl]amino]-3-carboxypropanoyl]amino]-3-methylbutanoyl]amino]-3-methylbutanoyl]amino]hexanoyl]amino]-3-methylbutanoyl]amino]-3-phenylpropanoyl]amino]-4-oxobutanoic acid |
InChI |
InChI=1S/C73H120N18O24S2/c1-34(2)54(87-51(95)31-77-61(102)48(32-92)85-59(100)39(11)78-60(101)41(75)22-25-116-12)68(109)80-43(23-26-117-13)63(104)89-56(36(5)6)71(112)86-49(33-93)67(108)82-45(29-52(96)97)65(106)81-46(30-53(98)99)66(107)90-58(38(9)10)72(113)91-57(37(7)8)69(110)79-42(21-17-18-24-74)62(103)88-55(35(3)4)70(111)83-44(27-40-19-15-14-16-20-40)64(105)84-47(73(114)115)28-50(76)94/h14-16,19-20,34-39,41-49,54-58,92-93H,17-18,21-33,74-75H2,1-13H3,(H2,76,94)(H,77,102)(H,78,101)(H,79,110)(H,80,109)(H,81,106)(H,82,108)(H,83,111)(H,84,105)(H,85,100)(H,86,112)(H,87,95)(H,88,103)(H,89,104)(H,90,107)(H,91,113)(H,96,97)(H,98,99)(H,114,115)/t39-,41-,42-,43-,44-,45-,46-,47-,48-,49-,54-,55-,56-,57-,58-/m0/s1 |
InChI-Schlüssel |
XDZUZFMELIKYJX-UHKLPSQNSA-N |
Isomerische SMILES |
C[C@@H](C(=O)N[C@@H](CO)C(=O)NCC(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCSC)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CC(=O)N)C(=O)O)NC(=O)[C@H](CCSC)N |
Kanonische SMILES |
CC(C)C(C(=O)NC(CCSC)C(=O)NC(C(C)C)C(=O)NC(CO)C(=O)NC(CC(=O)O)C(=O)NC(CC(=O)O)C(=O)NC(C(C)C)C(=O)NC(C(C)C)C(=O)NC(CCCCN)C(=O)NC(C(C)C)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CC(=O)N)C(=O)O)NC(=O)CNC(=O)C(CO)NC(=O)C(C)NC(=O)C(CCSC)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


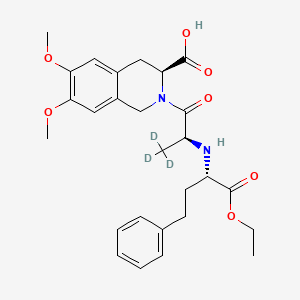
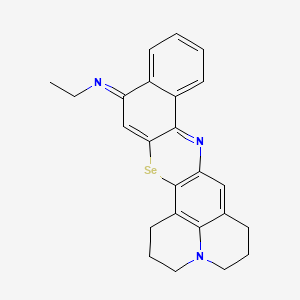
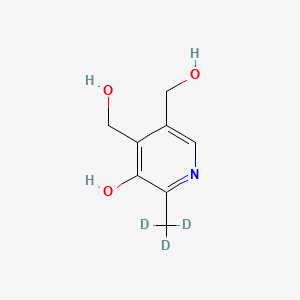
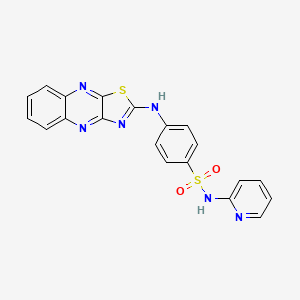

![(N,N'-dicyclohexylcarbamimidoyl) 6-[2-[(2E)-2-[2-chloro-3-[(E)-2-(1-ethyl-3,3-dimethylindol-1-ium-2-yl)ethenyl]cyclohex-2-en-1-ylidene]ethyl]-3,3-dimethyl-2H-indol-1-yl]hexanoate;bromide](/img/structure/B12386340.png)
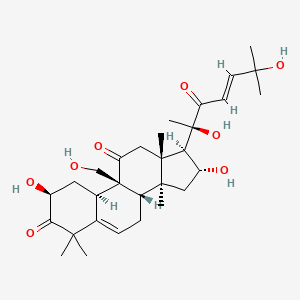
![N-[5-(4-cyclohexylphenyl)pyrazolo[1,5-a]pyrimidin-3-yl]-2-fluoroprop-2-enamide](/img/structure/B12386343.png)
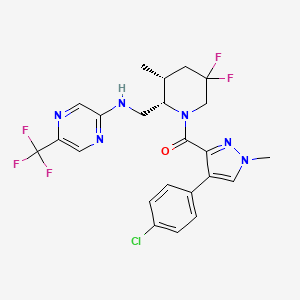

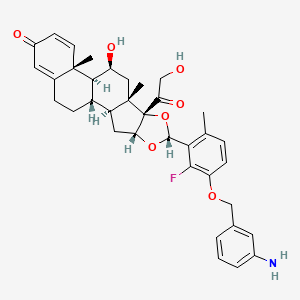
![[(2S,4S,5S)-3,4-diacetyloxy-6-(hydroxymethyl)-5-[(2S,4S,5S)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl] (1R,4S,5R,9R,10R,11R,12R)-11-hydroxy-5,9-dimethyl-13-methylidene-16-oxotetracyclo[10.2.2.01,10.04,9]hexadecane-5-carboxylate](/img/structure/B12386360.png)
![(2r)-2-[[(1r,2s,3r,4r,5r)-4-Acetamido-2-[(2s,3r,4r,5s,6r)-3-Acetamido-6-(Hydroxymethyl)-4,5-Bis(Oxidanyl)oxan-2-Yl]oxy-6,8-Dioxabicyclo[3.2.1]octan-3-Yl]oxy]propanoic Acid](/img/structure/B12386366.png)

